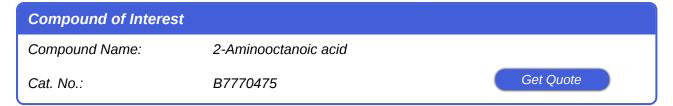


physicochemical properties of 2-aminooctanoic acid

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An In-depth Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanoic acid, also known as α -aminocaprylic acid, is an α -amino acid and a medium-chain fatty acid. Its unique structure, combining a hydrophilic amino group with a moderately long hydrophobic carbon chain, imparts specific physicochemical properties that are of interest in various scientific and biomedical fields. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-aminooctanoic acid**, details experimental protocols for their determination, and visualizes key experimental workflows and logical relationships.

Physicochemical Properties

The physicochemical properties of **2-aminooctanoic acid** are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, including its solubility, permeability, and potential for molecular interactions.

Table 1: Physicochemical Properties of 2-Aminooctanoic Acid



Property	Value	Source
Molecular Formula	C8H17NO2	[1]
Molecular Weight	159.23 g/mol	
Appearance	White to off-white solid	
Melting Point	194 - 196 °C	
260 °C (with decomposition)	[1]	
Boiling Point	267.8 ± 23.0 °C (Predicted)	[1]
Water Solubility	19 mg/mL	
pKa (Acidic)	2.89 (Predicted)	
pKa (Basic)	9.53 (Predicted)	_
logP	-0.54 to -0.99 (Predicted)	_

Note on Discrepancies: There is a notable discrepancy in the reported melting point of **2-aminooctanoic acid**. While scientific databases predominantly report a range of 194-196 °C, some commercial suppliers list a melting point of 260 °C with decomposition[1]. This difference may arise from variations in experimental conditions, sample purity, or the method of determination (e.g., decomposition temperature vs. true melting point). Researchers should be aware of this discrepancy and consider experimental verification. The boiling point is a predicted value, as experimental determination can be challenging due to the compound's tendency to decompose at high temperatures. The pKa and logP values are also predicted and should be confirmed experimentally for critical applications.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments adapted for **2-aminoctanoic acid**.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.



- Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.
- Procedure:
 - A small, dry sample of **2-aminooctanoic acid** is finely ground using a mortar and pestle.
 - The powdered sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.
 - For substances that decompose, the temperature at which decomposition (e.g., charring) begins is noted.

Determination of pKa by Potentiometric Titration

The pKa values indicate the strength of the acidic and basic groups.

- Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized 0.1 M NaOH solution, and a solution of 2-aminooctanoic acid of known concentration (e.g., 0.1 M) in deionized water.
- Procedure:
 - A known volume (e.g., 25 mL) of the 2-aminooctanoic acid solution is placed in a beaker with a magnetic stir bar.
 - The initial pH of the solution is recorded.
 - The standardized NaOH solution is added in small increments (e.g., 0.5 mL) from the burette.



- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- The additions are continued until the pH has risen significantly (e.g., to pH 12).
- A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
- The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the half-equivalence point of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the half-equivalence point of the second buffer region.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity.

- Apparatus: Separatory funnel, shaker, centrifuge (optional), UV-Vis spectrophotometer or HPLC, 1-octanol, and a buffer solution (e.g., phosphate buffer at a pH where 2aminooctanoic acid is predominantly in its neutral form).
- Procedure:
 - 1-Octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known concentration of 2-aminooctanoic acid is dissolved in the aqueous buffer.
 - Equal volumes of the 2-aminooctanoic acid solution and the pre-saturated 1-octanol are added to a separatory funnel.
 - The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.
 - The mixture is allowed to stand until the two phases have completely separated.
 Centrifugation can be used to accelerate this process.



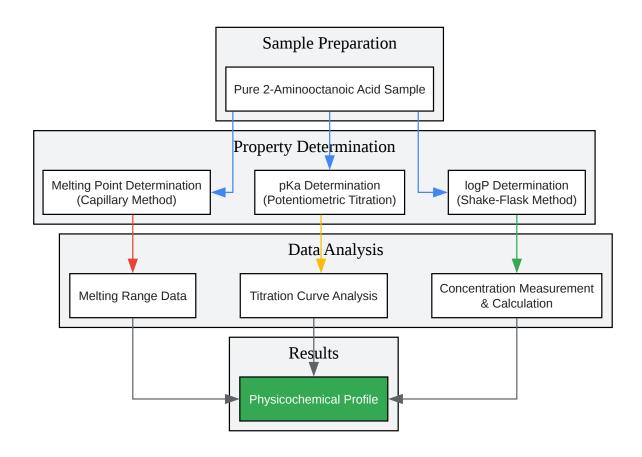
- The concentration of 2-aminooctanoic acid in the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
- The concentration in the octanol phase is calculated by mass balance.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
 phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of **2-aminooctanoic acid**.





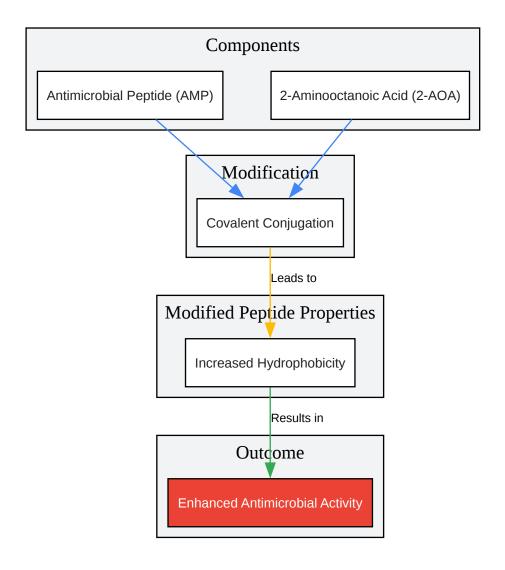
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Workflow for determining physicochemical properties.

Logical Relationship in Antimicrobial Peptide Modification

2-Aminooctanoic acid has been utilized to enhance the activity of antimicrobial peptides (AMPs). The diagram below outlines the logical basis for this application.





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Enhancement of antimicrobial peptide activity.

Biological Context and Significance

While direct involvement of **2-aminooctanoic acid** in specific signaling pathways has not been extensively documented, it is recognized as a human metabolite. Its structural similarity to other fatty acids and amino acids suggests potential roles in metabolic processes.

The most well-documented application of **2-aminooctanoic acid** is in the modification of peptides, particularly antimicrobial peptides (AMPs). The addition of the octanoic acid chain increases the hydrophobicity of the peptide. This enhanced lipophilicity is thought to facilitate the peptide's interaction with and disruption of the lipid membranes of bacteria, thereby



increasing its antimicrobial potency. This application highlights the potential of **2-aminooctanoic acid** in the development of novel therapeutic agents.

Conclusion

2-Aminooctanoic acid possesses a unique combination of physicochemical properties that make it a molecule of interest for researchers in chemistry, biology, and pharmacology. This guide has provided a detailed overview of its key properties, standardized protocols for their experimental determination, and a visualization of its application in enhancing antimicrobial peptide activity. Accurate characterization of these properties is fundamental for its potential use in drug design and other biomedical applications. Further research into its metabolic roles and potential signaling interactions is warranted.

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References

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